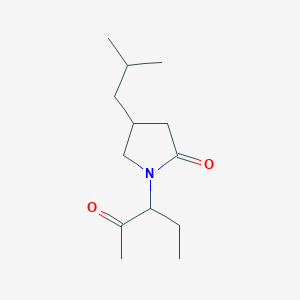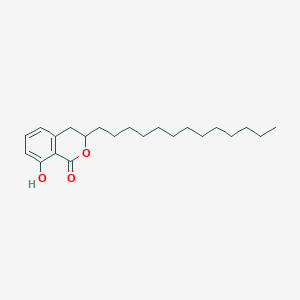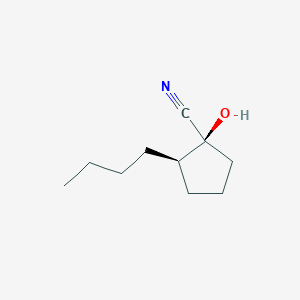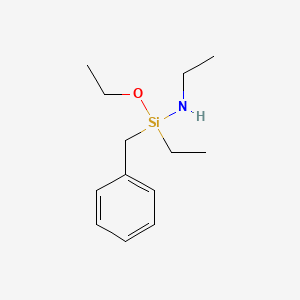
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol is an organic compound with a complex structure that includes a thian-4-ol ring substituted with dimethyl and phenoxyprop-1-enyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol typically involves multi-step organic reactions. One common method includes the aldol condensation of 3-acetyl-2,5-dimethylthiophene with 2,4,5-trimethoxybenzaldehyde in the presence of a base such as methanolic NaOH . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-ol ring to a thiane ring.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiane derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol involves its interaction with specific molecular targets. The phenoxyprop-1-enyl group can interact with enzymes or receptors, altering their activity. The thian-4-ol ring may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-1,3,4-thiadiazole: Shares the dimethyl substitution but has a different ring structure.
2,5-Dimethylthiophene: Similar in having a dimethyl-substituted thiophene ring but lacks the phenoxyprop-1-enyl group.
Uniqueness
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol is unique due to its combination of a thian-4-ol ring with both dimethyl and phenoxyprop-1-enyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
837396-07-3 |
|---|---|
Formule moléculaire |
C16H22O2S |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2,5-dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol |
InChI |
InChI=1S/C16H22O2S/c1-13-12-19-14(2)11-16(13,17)9-6-10-18-15-7-4-3-5-8-15/h3-9,13-14,17H,10-12H2,1-2H3 |
Clé InChI |
FBRLHYUBQFTNBN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CS1)C)(C=CCOC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)

![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)



![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)

![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)

![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)

